
(1S,3R)-3-Aminocyclopentanol: A Chiral Building
Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (1S,3R)-3-Aminocyclopentanol

Cat. No.: B1592025 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
(1S,3R)-3-Aminocyclopentanol is a chiral bifunctional molecule of significant interest in

medicinal chemistry and drug development. Its rigid cyclopentane core, combined with the

stereochemically defined trans relationship between the amino and hydroxyl groups, makes it a

valuable building block for the asymmetric synthesis of complex pharmaceutical compounds.

This guide provides a comprehensive overview of its molecular structure, stereochemistry,

physicochemical properties, and key applications, with a focus on its role in the development of

antiviral therapies.

Molecular Structure and Stereochemistry
(1S,3R)-3-Aminocyclopentanol possesses two chiral centers at the C1 and C3 positions of

the cyclopentane ring. This gives rise to four possible stereoisomers: the enantiomeric pair

(1S,3R) and (1R,3S), which have a trans relationship between the amino and hydroxyl groups,

and the enantiomeric pair (1S,3S) and (1R,3R), which exhibit a cis relationship. The precise

three-dimensional arrangement of these functional groups in the (1S,3R) configuration is

critical for its utility as a chiral synthon, influencing the stereochemical outcome of subsequent

reactions and the biological activity of the final products.

The relationship between the stereoisomers of 3-aminocyclopentanol can be visualized as

follows:
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Stereoisomeric relationships of 3-aminocyclopentanol.

Physicochemical and Spectroscopic Data
Quantitative data for (1S,3R)-3-Aminocyclopentanol is often reported for its hydrochloride

salt, which enhances stability and solubility. The following tables summarize available

physicochemical and spectroscopic data. It is important to note that some data points are for

the enantiomer (1R,3S) or are predicted values due to limited availability of experimental data

for the (1S,3R) isomer specifically.

Table 1: Physicochemical Properties of 3-Aminocyclopentanol Isomers
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Property
(1S,3R)-3-
Aminocyclopentanol

(1R,3S)-3-
Aminocyclopentanol HCl

Molecular Formula C₅H₁₁NO C₅H₁₂ClNO

Molecular Weight 101.15 g/mol 137.61 g/mol

Appearance Colorless to pale yellow oil[1] White to off-white solid

Melting Point Not available
93-96°C (for (1R,3S) isomer)

[1]

Boiling Point 179 °C (Predicted) Not available

Optical Rotation [α]D -0.126° (c=0.9895 in MeOH)[1] Not available

Solubility
Soluble in water, alcohols, and

ether[1]
Soluble in water

pKa Not available Not available

Table 2: Spectroscopic Data of 3-Aminocyclopentanol Isomers

Technique
Data for (1R,3S) or Predicted Data for
(1S,3R) Isomer

¹H NMR (D₂O)
δ ~4.28-4.32 (m, 1H, CH-OH), 3.61-3.67 (m, 1H,

CH-NH₂), 1.60-2.21 (m, 6H, ring protons)

¹³C NMR (Predicted)
C1 (CH-OH): 65-75 ppm, C3 (CH-NH₂): 50-60

ppm, Other Cyclopentane Carbons: 20-45 ppm

Mass Spec. (MS)
Expected molecular ion (M+) for the free base at

m/z 101.15

Infrared (IR)

O-H stretch: 3200-3600 cm⁻¹ (broad), N-H

stretch: 2800-3200 cm⁻¹ (broad), C-H stretch:

2850-2960 cm⁻¹, N-H bend: 1500-1650 cm⁻¹

Experimental Protocols
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The synthesis of enantiomerically pure (1S,3R)-3-Aminocyclopentanol typically involves the

resolution of a racemic mixture of trans-3-aminocyclopentanol or an asymmetric synthesis

approach.

Chiral Resolution of rac-trans-3-Aminocyclopentanol via
Diastereomeric Salt Formation
This classical method involves the reaction of the racemic amine with a chiral acid to form

diastereomeric salts with different solubilities, allowing for their separation by fractional

crystallization.

Materials:

rac-trans-3-aminocyclopentanol

(-)-O,O'-Dibenzoyl-L-tartaric acid

Methanol

Water

Sodium hydroxide solution

Dichloromethane

Procedure:

Salt Formation: Dissolve racemic trans-3-aminocyclopentanol in a mixture of methanol and

water. In a separate flask, dissolve an equimolar amount of (-)-O,O'-dibenzoyl-L-tartaric acid

in the same solvent system.

Combine the two solutions and heat gently to ensure complete dissolution.

Crystallization: Allow the mixture to cool slowly to room temperature. The diastereomeric salt

of (1S,3R)-3-aminocyclopentanol with (-)-O,O'-dibenzoyl-L-tartaric acid will preferentially

crystallize.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1592025?utm_src=pdf-body
https://www.benchchem.com/product/b1592025?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1592025?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry

under vacuum.

Liberation of the Free Amine: Suspend the collected diastereomeric salt in a mixture of a

sodium hydroxide solution and dichloromethane to neutralize the tartaric acid and liberate

the free amine into the organic layer.

Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure to yield enantiomerically enriched (1S,3R)-3-
aminocyclopentanol.

Asymmetric Synthesis of (1S,3R)-3-Aminocyclopentanol
Hydrochloride
A common asymmetric route involves a hetero-Diels-Alder reaction followed by enzymatic

kinetic resolution. A simplified, generalized workflow is presented below.
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Generalized workflow for the asymmetric synthesis of (1S,3R)-3-Aminocyclopentanol HCl.
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Applications in Drug Development
The primary application of (1S,3R)-3-aminocyclopentanol is as a chiral building block in the

synthesis of carbocyclic nucleoside analogues. These are a class of compounds where the

furanose sugar ring of a natural nucleoside is replaced by a carbocyclic system, such as

cyclopentane. This structural modification confers increased metabolic stability by preventing

enzymatic cleavage of the N-glycosidic bond, often leading to improved pharmacokinetic

profiles and potent antiviral or anticancer activity.

Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides from (1S,3R)-3-aminocyclopentanol can be

achieved through either a linear or a convergent approach.

Linear Synthesis: The heterocyclic base (e.g., a purine or pyrimidine) is constructed stepwise

onto the pre-formed aminocyclopentanol scaffold.

Convergent Synthesis: A complete, pre-formed heterocyclic base is coupled with the

functionalized aminocyclopentanol derivative.

A generalized convergent synthesis workflow is depicted below:
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Convergent synthesis of carbocyclic nucleosides.

Carbocyclic nucleosides derived from aminocyclopentanol scaffolds have demonstrated

significant antiviral activity against a range of viruses, including orthopoxviruses and

coronaviruses. Their mechanism of action typically involves intracellular phosphorylation to the

triphosphate form, which then acts as a competitive inhibitor or a chain terminator of viral DNA

or RNA polymerases, thus halting viral replication.
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Conclusion
(1S,3R)-3-Aminocyclopentanol is a valuable and versatile chiral building block in medicinal

chemistry. Its well-defined stereochemistry is instrumental in the synthesis of enantiomerically

pure carbocyclic nucleoside analogues, which are a promising class of antiviral and anticancer

agents. The synthetic routes and analytical data presented in this guide provide a foundation

for researchers and drug development professionals working with this important chiral

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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scientists and researchers to drive progress in science
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